
Eg5 Inhibitor IV, VS-83
概要
説明
準備方法
The synthesis of Eg5 Inhibitor IV, VS-83 involves several stepsThe reaction conditions often involve the use of solvents like ethanol and dimethyl sulfoxide (DMSO), with the final product being purified through crystallization or chromatography . Industrial production methods are not extensively documented, but the compound is generally synthesized in research laboratories under controlled conditions.
化学反応の分析
Eg5 Inhibitor IV, VS-83 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its inhibitory activity.
Substitution: Substitution reactions, particularly involving the fluoro and hydroxyphenyl groups, can lead to the formation of different analogs with varying biological activities
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically quinazoline derivatives with modified functional groups.
科学的研究の応用
Eg5 Inhibitor IV, VS-83 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of kinesin motor proteins.
Biology: The compound is employed in cell biology to investigate the mechanisms of mitosis and cell division.
Medicine: This compound is explored for its potential as an anti-cancer agent due to its ability to induce mitotic arrest and inhibit cell proliferation in cancer cells
Industry: While its industrial applications are limited, the compound is used in pharmaceutical research and development to design new therapeutic agents targeting mitotic kinesins
作用機序
Eg5 Inhibitor IV, VS-83 exerts its effects by binding to the allosteric site of the mitotic kinesin Eg5, inhibiting its ATPase activity. This inhibition prevents the proper formation of bipolar spindles during mitosis, leading to the formation of monopolar spindles or “monoasters.” As a result, cells undergo mitotic arrest, which inhibits cell division and proliferation . The molecular targets involved include the Eg5 motor domain and the associated ATP-binding sites .
類似化合物との比較
Eg5 Inhibitor IV, VS-83 is often compared with other Eg5 inhibitors such as Monastrol and 3,4-dihydropyrimidin-2(1H)-one derivatives. Compared to Monastrol, this compound exhibits enhanced potency and selectivity, making it a more effective inhibitor of Eg5-ATPase activity . Similar compounds include:
Monastrol: A widely recognized Eg5 inhibitor with lower potency compared to VS-83.
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds also inhibit Eg5 but may have different selectivity and potency profiles
This compound stands out due to its higher antiproliferative activity and selectivity, making it a valuable tool in cancer research and potential therapeutic development .
生物活性
Eg5 Inhibitor IV, known as VS-83, is a small molecule that targets the kinesin motor protein Eg5, which plays a critical role in mitotic spindle formation during cell division. The inhibition of Eg5 has been identified as a promising strategy for cancer therapy due to its selective action on rapidly dividing tumor cells. This article provides an in-depth analysis of the biological activity of VS-83, including its mechanism of action, efficacy in various cancer models, and relevant research findings.
Eg5 is essential for the proper assembly and function of the mitotic spindle. Inhibition of Eg5 disrupts spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells. VS-83 functions as an allosteric inhibitor, binding to the Eg5-ADP complex and preventing its interaction with ATP, which is necessary for kinesin motility and force generation during cell division . This mechanism results in the accumulation of cells in metaphase, triggering the spindle assembly checkpoint (SAC) and ultimately leading to cell death .
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that VS-83 effectively inhibited the proliferation of various cancer cell lines, including human glioblastoma cells. The compound exhibited significant antiproliferative activity with an IC50 value in the nanomolar range .
- In a cellular assay using K562 human leukemia cells, VS-83 showed enhanced growth inhibition compared to earlier analogues, confirming its potent activity against Eg5 .
-
In Vivo Studies :
- Research involving xenograft models revealed that VS-83 could significantly reduce tumor growth in vivo. The compound's ability to induce apoptosis was confirmed through histological analysis of tumor tissues .
- Another study highlighted the compound's selectivity for tumor cells over normal cells, suggesting a favorable therapeutic index for cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of VS-83 has been linked to its chemical structure. Modifications to the core structure have been explored to enhance potency and selectivity:
Compound | Structure Modification | IC50 (nM) | Notes |
---|---|---|---|
VS-83 | Original | 15 | Effective against multiple cancer types |
Analog 1 | p-Methoxy substitution | 4 | Improved cellular potency |
Analog 2 | Carboxylic acid addition | 1.2 | Highest affinity for Eg5 observed |
These modifications illustrate how structural changes can lead to significant improvements in biological activity against Eg5 .
Comparative Analysis with Other Inhibitors
VS-83 has been compared with other known Eg5 inhibitors such as monastrol and its analogues. While monastrol has shown efficacy in various preclinical studies, VS-83 demonstrates superior potency and selectivity:
Inhibitor | IC50 (nM) | Selectivity for Tumor Cells |
---|---|---|
Monastrol | 100 | Moderate |
VS-83 | 15 | High |
The data indicates that VS-83 not only inhibits Eg5 more effectively but also minimizes effects on normal proliferating cells, which is crucial for reducing side effects during cancer treatment .
Q & A
Basic Questions
Q. What is the primary mechanism of action of Eg5 Inhibitor IV, VS-83 in cancer research?
this compound selectively inhibits the ATPase activity of mitotic kinesin Eg5, a motor protein critical for spindle formation during cell division. This inhibition disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells . To validate this mechanism experimentally, researchers should combine in vitro ATPase inhibition assays with immunofluorescence microscopy to visualize spindle defects in treated cell lines.
Q. How can researchers design a robust in vitro assay to test this compound efficacy?
A methodological approach involves:
- Using purified Eg5 protein in ATPase activity assays with varying inhibitor concentrations (IC₅₀ determination).
- Validating cellular effects via time-lapse microscopy to monitor mitotic arrest in cancer cell lines (e.g., HeLa or MCF-7).
- Including positive controls (e.g., ispinesib, a known Eg5 inhibitor) and negative controls (untreated cells) to ensure specificity .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental results for this compound be resolved?
Discrepancies often arise from model oversimplifications (e.g., neglecting protein-ligand dynamics) or experimental variability (e.g., cell line heterogeneity). To address this:
- Refine computational models by integrating structural data (e.g., cryo-EM or molecular dynamics simulations) with kinetic parameters from dose-response assays.
- Replicate experiments across multiple cell lines and validate using orthogonal methods (e.g., Western blotting for apoptotic markers like cleaved caspase-3) .
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC₅₀ values. For in vivo studies, apply mixed-effects models to account for inter-animal variability. Ensure reproducibility by adhering to CONSORT guidelines for experimental reporting, including raw data deposition and detailed protocol descriptions .
Q. How should researchers handle conflicting data on this compound’s off-target effects?
- Perform kinome-wide selectivity profiling to identify off-target interactions.
- Cross-validate findings using CRISPR/Cas9-mediated Eg5 knockout models to distinguish on-target vs. off-target effects.
- Compare results with published datasets (e.g., ChEMBL or PubChem bioactivity data) to contextualize discrepancies .
Q. What ethical considerations are critical when designing animal studies involving this compound?
- Follow ARRIVE guidelines for preclinical studies, including justification of sample sizes and humane endpoints.
- Ensure compliance with institutional animal care protocols (e.g., IACUC approval) and transparent reporting of adverse events.
- Address data storage and sharing plans in ethics proposals to maintain reproducibility .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo applications?
- Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and tissue distribution.
- Conduct iterative structure-activity relationship (SAR) studies to modify chemical substituents affecting solubility and metabolic stability.
- Validate improvements via LC-MS/MS plasma pharmacokinetics and tumor penetration assays in xenograft models .
Q. What strategies mitigate bias in high-throughput screening (HTS) data for this compound analogs?
- Normalize HTS data using Z-scores or B-score correction to account for plate-to-plate variability.
- Apply machine learning algorithms (e.g., random forests) to prioritize compounds with unique scaffolds.
- Confirm hits using secondary assays (e.g., cell cycle flow cytometry) to reduce false positives .
Q. How should researchers integrate multi-omics data to elucidate this compound resistance mechanisms?
- Perform transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling of resistant vs. sensitive cell lines.
- Use pathway enrichment analysis (e.g., GSEA) to identify dysregulated pathways (e.g., ABC transporter upregulation).
- Validate findings via CRISPR interference (CRISPRi) targeting candidate resistance genes .
Q. What frameworks ensure reproducibility when publishing studies on this compound?
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Provide detailed protocols on repositories like Protocols.io , including software versions (e.g., PyMOL for structural analysis).
- Include raw microscopy images and flow cytometry FACS files as supplementary materials .
Q. Methodological Resources
- Data Presentation : Use appendices for raw data (e.g., ATPase assay kinetics) and embed processed data (e.g., dose-response curves) in the main text .
- Literature Review : Leverage specialized indexes (e.g., PubMed, Scopus) and prioritize primary sources over reviews for mechanistic insights .
- Ethical Compliance : Reference EQUATOR Network guidelines (e.g., CONSORT for trials, STROBE for observational studies) .
特性
IUPAC Name |
5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEYCDNDKNPNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468002 | |
Record name | Eg5 Inhibitor IV, VS-83 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909250-29-9 | |
Record name | Eg5 Inhibitor IV, VS-83 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。